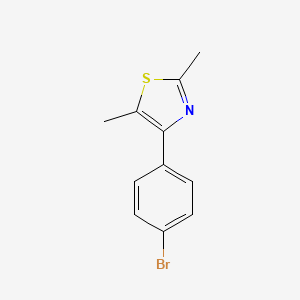

4-(4-Bromophenyl)-2,5-dimethylthiazole

説明

特性

IUPAC Name |

4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTYHWXLJQUUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401885 | |

| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397283-49-7 | |

| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties

The fundamental characteristics of 4-(4-Bromophenyl)-2,5-dimethylthiazole are summarized in the following table, providing a snapshot of its key identifiers and molecular properties.

| Identifier | Value |

| CAS Number | 397283-49-7 |

| Molecular Formula | C₁₁H₁₀BrNS |

| Molecular Weight | 268.17 g/mol |

| Purity | Typically available at ≥95.0% |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Detailed Mechanistic Investigations of Thiazole (B1198619) Ring Formation

The formation of the 4-(4-Bromophenyl)-2,5-dimethylthiazole ring via the Hantzsch synthesis is a multi-step process that begins with the reaction of an α-haloketone and a thioamide. The generally accepted mechanism involves an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.comyoutube.com

Recent studies utilizing real-time monitoring techniques, such as low-field NMR spectroscopy, have provided deeper insights into the kinetics and progression of the Hantzsch thiazole synthesis. analytik.news These investigations allow for the observation of reactant consumption and product formation over time, contributing to a more detailed understanding of the reaction dynamics.

The reaction commences with a nucleophilic substitution (SN2) reaction where the sulfur atom of a thioamide, acting as the nucleophile, attacks the electrophilic α-carbon of a haloketone, displacing the halide ion. youtube.com This initial step leads to the formation of an S-alkylated intermediate. Following this, an intramolecular cyclization occurs through the nucleophilic attack of the thioamide's nitrogen atom onto the carbonyl carbon of the ketone moiety. This cyclization step results in the formation of a five-membered heterocyclic intermediate, a 4-hydroxythiazolinium salt. acs.org The final step in the formation of the aromatic thiazole ring is a dehydration reaction, where a molecule of water is eliminated from the 4-hydroxythiazolinium intermediate, leading to the formation of the stable, aromatic thiazole product. chemhelpasap.com

Analysis of Intermediates and Transition States in Thiazole Syntheses

The transient nature of intermediates in the Hantzsch thiazole synthesis has historically made their direct observation challenging. However, advancements in spectroscopic techniques have enabled the characterization of key intermediates, providing crucial evidence for the proposed mechanistic pathway.

Notably, stable 4-hydroxythiazolinium salts have been successfully isolated and characterized by NMR spectroscopy in the reaction of certain thioamides with α-halo ketones. acs.org These studies have confirmed the presence of a cyclic intermediate prior to the final dehydration step. The NMR spectra of these intermediates often reveal diastereoisomeric forms when a new stereocenter is created at the 5-position of the ring. acs.org Temperature-dependent NMR studies have further indicated that these diastereomeric 4-hydroxythiazolinium salts can exist in a dynamic equilibrium with the open-chain α-thio ketone intermediate. acs.org

While experimental data on transition states are inherently difficult to obtain, computational studies have emerged as a powerful tool for elucidating the energetic profiles of reaction pathways. Although specific computational studies for this compound are not extensively reported, theoretical calculations on analogous Hantzsch syntheses can provide valuable insights. These studies help in visualizing the geometry of transition states and calculating their activation energies, thus offering a more complete picture of the reaction mechanism at a molecular level.

Computational and Theoretical Chemistry Studies of 4 4 Bromophenyl 2,5 Dimethylthiazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, enabling the detailed study of molecular structures and electronic properties. For complex heterocyclic systems such as 4-(4-Bromophenyl)-2,5-dimethylthiazole, these methods allow for the prediction of geometries, vibrational frequencies, and various electronic characteristics.

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations of organic molecules due to its favorable balance of accuracy and computational cost. ekb.egresearchgate.net DFT calculations are used to determine optimized molecular geometries, electronic structures, and thermodynamic properties. bohrium.com For thiazole (B1198619) derivatives, DFT is frequently employed to study reactivity parameters by evaluating the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). ekb.eg

Commonly used functionals for studying thiazole systems include B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and M06-2X. bohrium.comresearchgate.net The B3LYP functional is widely applied and has been shown to provide reliable results for the structural and vibrational properties of related heterocyclic compounds. researchgate.netresearchgate.net DFT studies on similar azo-thiazole derivatives have been used to analyze intramolecular charge transfer and nonlinear optical properties, demonstrating the versatility of this approach in characterizing complex molecular behaviors. mdpi.com

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While often less accurate than DFT for systems with significant electron correlation, HF calculations are crucial for providing a baseline understanding of electronic structure and are sometimes used in conjunction with DFT. wikipedia.orgnih.gov

In studies of related heterocyclic molecules, such as substituted thiadiazoles, HF calculations have been used to compute optimized geometries and vibrational spectra. researchgate.net However, comparisons often show that DFT methods like B3LYP provide results that are in better agreement with experimental data, particularly for vibrational frequencies. researchgate.net Despite this, non-self-consistent calculations that use HF orbitals with semilocal DFT functionals have been shown to significantly improve predictions for reaction barrier heights, addressing errors related to one-electron self-interaction. nih.govnih.gov

The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of functions used to build molecular orbitals. The selection depends on the desired accuracy and the available computational resources. researchgate.net For thiazole derivatives, Pople-style basis sets like 6-31G(d) and 6-311++G(2d,2p) are commonly used. researchgate.netresearchgate.netresearchgate.net

The validation of a chosen basis set is typically performed by comparing calculated properties with experimental data or results from higher-level calculations. For instance, studies on thiazole derivatives have utilized the B3LYP/6-31G(d) level of theory to successfully calculate acidity constants (pKa) that show a strong correlation with experimental values. researchgate.net The inclusion of diffuse functions (indicated by "+") and polarization functions (indicated by "d" and "p") is often necessary to accurately describe systems with lone pairs, extended π-systems, and potential for hydrogen bonding, all of which are relevant to this compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals are key to understanding a molecule's electronic transitions, stability, and chemical reactivity. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.commdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com

While specific calculations for this compound are not detailed in the provided search results, studies on analogous thiazole derivatives provide insight into typical values. For example, FMO analysis of various thiazole-bearing sulfonamide analogs showed HOMO-LUMO energy gaps ranging from -6.62 eV to -8.38 eV. mdpi.com In another study, certain azo-thiazole derivatives exhibited energy gaps as low as 1.82 eV, indicating significant potential for reactivity. nih.gov The HOMO and LUMO energies are fundamental for calculating other important chemical descriptors. researchgate.net

Table 1: Illustrative HOMO-LUMO Data from Related Thiazole Compounds

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiazole-Sulfonamide Analog 1 | -8.36 | -0.46 | 7.91 | mdpi.com |

| Thiazole-Sulfonamide Analog 21 | - | - | -6.62 | mdpi.com |

| Azo-Thiazole Derivative 3a | - | - | - | nih.gov |

| Azo-Thiazole Derivative 3c | - | - | 1.82 | nih.gov |

Global reactivity descriptors, such as chemical hardness (η) and the global electrophilicity index (ω), are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. mdpi.comurfu.ru

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the LUMO and HOMO energies: η = (ELUMO – EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.comurfu.ru

Global Electrophilicity Index (ω) measures the energy stabilization when a system acquires additional electronic charge from the environment. mdpi.com It is calculated using the chemical potential (μ) and hardness (η) as ω = μ² / 2η, where μ ≈ (EHOMO + ELUMO) / 2. urfu.ru A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These parameters are valuable in predicting the reactivity and potential toxicity of molecules. mdpi.commdpi.com For instance, studies on various thiazole derivatives have calculated these indices to correlate molecular structure with biological activity. mdpi.commdpi.com

Table 2: Calculated Global Reactivity Descriptors (Illustrative)

| Compound Class | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Reference |

|---|---|---|---|

| Thiazole-Sulfonamide Analog 1 | 3.955 | 5.46 | mdpi.comurfu.ru |

| Azo-Thiazole Derivative 8b | -0.669 | 14.987 | mdpi.com |

Note: Values for Chemical Hardness and Global Electrophilicity are calculated based on the provided formulas and data from the referenced literature for illustrative purposes.

Molecular Modeling and Docking Simulations for Interaction Profiling

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as this compound, might bind to a biological target. These computational techniques are instrumental in drug discovery, offering a window into the specific interactions that govern a compound's biological activity.

While specific docking studies for this compound are not extensively documented, research on the closely related 4-(4-bromophenyl)-thiazol-2-amine derivatives provides valuable insights. nih.govresearchgate.net These studies have demonstrated that the 4-(4-bromophenyl) moiety is crucial for anchoring the molecule within the binding pockets of various protein targets. Molecular docking simulations of these analogs have been performed against several targets, including those relevant to antimicrobial and anticancer research. nih.govresearchgate.net

For instance, in studies involving microbial enzymes, the thiazole ring and the bromophenyl group have been shown to engage in significant hydrophobic and electrostatic interactions with amino acid residues. nih.gov The bromine atom, in particular, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. It is reasonable to extrapolate that this compound would exhibit a similar binding mode, with the dimethyl groups potentially contributing to further hydrophobic interactions and steric hindrance, thereby influencing its binding orientation and selectivity.

In silico studies on similar 4-phenyl thiazol-2-amine derivatives targeting the estrogen receptor-α (ER-α) have shown promising results, with some compounds exhibiting better docking scores than the standard drug tamoxifen. rjsocmed.com This suggests that the 4-(4-bromophenyl) scaffold is a viable pharmacophore for this target. The addition of methyl groups at the 2 and 5 positions of the thiazole ring in this compound would likely alter the electronic distribution and steric profile, which could modulate its interaction with the receptor's active site.

A representative table of docking scores for analogous compounds from the literature is provided below to illustrate the potential binding affinities.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | 1JIJ | -7.8 | nih.gov |

| 4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine | 1JIJ | -8.2 | nih.gov |

| 4-(4-bromophenyl)-N-(4-methoxybenzylidene)thiazol-2-amine | 1JIJ | -7.9 | nih.gov |

| 4-Phenylthiazol-2-amine derivative 3e | ER-α | -8.911 | rjsocmed.com |

Computational studies are fundamental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For the 4-(4-Bromophenyl)-thiazole scaffold, several key SAR insights have been derived from computational analyses of its derivatives.

The presence of the 4-bromophenyl group at the 4-position of the thiazole ring is consistently associated with significant biological activity. nih.gov The bromine atom's electron-withdrawing nature and its ability to form halogen bonds are thought to be key contributors. Modifications at the 2-position of the thiazole ring have been shown to significantly impact activity. In the case of this compound, the substitution of the amine group (present in many studied analogs) with a methyl group would drastically change the electronic and hydrogen-bonding properties at this position. This would likely shift its activity profile, potentially favoring interactions with different biological targets or altering its mechanism of action.

Pharmacophore modeling of thiazole derivatives has identified key features necessary for activity, often including a hydrogen bond acceptor, a hydrogen bond donor, and aromatic rings. lew.ro For this compound, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, and the bromophenyl ring provides the aromatic feature. The absence of a hydrogen bond donor at the 2-position (unlike the 2-amine derivatives) would be a critical difference in its pharmacophoric profile.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which are key determinants of its biological activity. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl and thiazole rings.

Computational studies on related benzothiazole (B30560) derivatives have been used to identify the most stable conformers by scanning the potential energy surface as a function of the dihedral angle between the aromatic rings. mdpi.com These studies often reveal that planar or near-planar conformations are energetically favored, as they maximize π-system conjugation. It is anticipated that this compound would also adopt a low-energy conformation where the two rings are nearly coplanar. The presence of the methyl group at the 5-position might introduce some steric strain, potentially leading to a slightly twisted conformation being the most stable.

Studies on other dimethyl-substituted thiazole-containing fused ring systems have investigated the different orientations that the methyl groups can adopt, leading to various conformers with distinct energies and polarities. core.ac.uknih.gov The relative stability of these conformers can be influenced by the surrounding environment, with more polar conformers being stabilized in polar solvents. core.ac.uknih.gov

Thermodynamic Parameter Calculations

Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy of formation. These parameters are essential for understanding the stability and reactivity of a compound. Density Functional Theory (DFT) is a common method used for these calculations.

For substituted thiazole derivatives, DFT calculations have been employed to determine their thermodynamic parameters. researchgate.net These studies often correlate calculated properties with experimental values like pKa to validate the computational methods. researchgate.net While specific thermodynamic data for this compound is not available, calculations on similar heterocyclic compounds demonstrate the feasibility of obtaining reliable thermodynamic data through computational means. mdpi.comresearchgate.net

The calculated thermodynamic properties for a series of substituted pyrazolyl–thiazole derivatives are presented in the table below to exemplify the type of data that can be generated.

| Compound | Enthalpy (H, Hartree) | Free Energy (G, Hartree) | Entropy (S, cal/mol·K) |

| Derivative 7a | -1931.33 | -1931.41 | 151.76 |

| Derivative 7b | -2390.47 | -2390.55 | 160.83 |

| Derivative 7c | -2160.89 | -2160.97 | 158.55 |

| Derivative 7d | -1970.66 | -1970.74 | 158.33 |

| Derivative 7e | -2006.00 | -2006.08 | 158.46 |

| Derivative 7f | -4490.04 | -4490.12 | 162.77 |

| Derivative 7g | -2005.99 | -2006.07 | 158.44 |

| Data adapted from a study on pyrazolyl–thiazole derivatives for illustrative purposes. nih.gov |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For thiazole derivatives, the MEP surface typically shows a region of negative potential around the nitrogen atom of the thiazole ring, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. researchgate.netmdpi.com Conversely, the hydrogen atoms of the aromatic ring and the methyl groups would exhibit positive potential.

In the case of this compound, the MEP surface would be influenced by the electron-withdrawing bromine atom, which would create a region of positive potential on the halogen atom itself (a σ-hole), making it a potential halogen bond donor. nih.gov The electron-rich regions would likely be concentrated around the thiazole nitrogen and sulfur atoms. Understanding the MEP is crucial for predicting non-covalent interactions, which are fundamental to ligand-protein binding. rsc.org The MEP map provides a visual guide to how the molecule will be recognized by a biological receptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectroscopy Applications

Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms in this compound. The expected spectrum would show distinct signals for the aromatic protons on the bromophenyl ring and the protons of the two methyl groups attached to the thiazole ring. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings. Chemical shifts would be indicative of the electronic environment of each proton. However, specific experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound could not be located.

¹³C NMR Spectroscopy Applications

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would display unique signals for each chemically distinct carbon atom. This includes the carbons of the two methyl groups, the carbons of the thiazole ring (C2, C4, and C5), and the carbons of the 4-bromophenyl substituent, including the carbon atom directly bonded to the bromine. No specific, experimentally determined ¹³C NMR chemical shift data for this compound is currently available in published literature.

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between atoms within a molecule. A COSY experiment on this compound would reveal correlations between coupled protons, helping to definitively assign the signals of the aromatic protons on the bromophenyl ring. While this technique is standard for structural confirmation, no published COSY spectra for this specific compound were found.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching from the aromatic and methyl groups, C=N and C=C stretching vibrations from the thiazole and phenyl rings, and a characteristic C-Br stretching vibration. A detailed experimental IR spectrum with specific wavenumbers (cm⁻¹) for this compound is not available in the reviewed sources.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight and formula (C₁₁H₁₀BrNS). The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation peaks would offer insights into the compound's structure. Specific mass spectrometry data detailing the molecular ion peak and fragmentation pathways for this molecule could not be retrieved.

Conclusion

Classical and Established Synthetic Routes to Thiazoles

Traditional methods for thiazole synthesis have been refined over decades, offering reliable and well-understood pathways to these heterocyclic systems. The Hantzsch thiazole synthesis and various multi-step cyclization reactions remain pivotal in the chemist's arsenal.

Adaptations of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a venerable and versatile method for the construction of the thiazole ring. synarchive.com The reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov For the synthesis of this compound, this method can be adapted by reacting an appropriate α-haloketone with thioacetamide.

The general mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.govchemhelpasap.com This high-yielding reaction is typically straightforward to perform. chemhelpasap.com

Table 1: Representative Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Bromo-1-(4-bromophenyl)propan-1-one | Thioacetamide | Methanol or Ethanol | Reflux | This compound | High |

| α-haloketone | Thioamide | Varies | Heat | Substituted Thiazole | Generally High |

Multi-Step Synthesis Pathways

Multi-step syntheses provide the flexibility to introduce various substituents onto the thiazole core. A documented synthetic procedure for this compound illustrates such a pathway, which may involve the sequential construction of the molecule to control regiochemistry and introduce desired functional groups. researchgate.net These routes often begin with readily available starting materials and build the complexity of the molecule through a series of well-established chemical transformations. Continuous flow techniques are also being explored for multi-step synthesis to improve efficiency and safety.

Cyclization Reactions Involving Phenacyl Bromides and Thiourea (B124793) Derivatives

A prominent variation of the Hantzsch synthesis involves the reaction of phenacyl bromides with thiourea or its derivatives to yield 2-aminothiazoles. nih.govnanobioletters.com For instance, the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst like iodine yields 4-(4-bromophenyl)thiazol-2-amine. nih.gov This intermediate can then be further modified. To synthesize the target compound, this compound, a similar cyclization can be envisioned using a substituted thioamide in place of thiourea. The reaction of a phenacyl bromide with a thioamide proceeds through the formation of an isothiourea intermediate, which then undergoes cyclocondensation to form the thiazole ring. semanticscholar.org

Modern and Sustainable Synthetic Strategies

In recent years, a focus on developing more efficient and environmentally benign synthetic methods has led to the emergence of new strategies for thiazole synthesis. These often involve transition metal-catalyzed reactions that offer high selectivity and atom economy.

Transition Metal-Catalyzed Coupling Reactions for Arylation

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. For the synthesis of 4-arylthiazoles, these methods can be employed to introduce the aryl group onto a pre-existing thiazole ring.

A particularly attractive modern approach is the direct C-H arylation, which avoids the need for pre-functionalized starting materials. organic-chemistry.org Palladium catalysts have been shown to be highly effective in the direct arylation of thiazole derivatives. organic-chemistry.org This method allows for the coupling of a thiazole, such as 2,5-dimethylthiazole, with an aryl halide, like 1-bromo-4-iodobenzene, to directly form the C-C bond at the desired position. These reactions are often performed with low catalyst loadings and can be highly regioselective, typically favoring arylation at the C5 position of the thiazole ring. organic-chemistry.org

Table 2: Palladium-Catalyzed Direct C-H Arylation of a Thiazole

| Thiazole Substrate | Aryl Halide | Catalyst | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|---|

| 2,5-Dimethylthiazole | 1-Bromo-4-iodobenzene | Pd(OAc)₂ | KOAc or K₂CO₃ | DMA or Anisole | 120-140 °C | This compound |

| Thiazole derivatives | Aryl bromides | Ligand-free Pd(OAc)₂ | K₂CO₃ | DMA | Heat | 5-Arylthiazoles |

This ligand-free palladium-catalyzed approach is economically and environmentally attractive as it reduces waste compared to traditional cross-coupling methods like Suzuki or Stille reactions. organic-chemistry.org The use of benzoic acid as an additive has also been shown to promote the selective C-5 arylation of azoles in greener solvents like anisole.

Copper-Catalyzed Thiazole Functionalization

Copper-catalyzed reactions represent a powerful tool for the functionalization of thiazole rings, particularly through C-H activation and cross-coupling reactions. These methods allow for the direct introduction of aryl groups, such as the 4-bromophenyl moiety, onto a pre-existing thiazole core.

One prominent approach is the copper-catalyzed direct C-H arylation. In this strategy, a thiazole derivative, such as 2,5-dimethylthiazole, can be directly coupled with an aryl halide, like 4-bromoiodobenzene or 1-bromo-4-iodobenzene. The reaction is typically facilitated by a copper(I) catalyst, often in the presence of a ligand and a base. For instance, a CuI/PPh₃-based catalyst system has been shown to be effective for the direct arylation of benzoxazoles with aryl bromides, a reaction that shares mechanistic similarities with thiazole arylation. mdpi.comnih.gov The choice of ligand, base, and solvent is crucial for the success of these couplings, with common systems involving ligands like triphenylphosphine (B44618) (PPh₃) and bases such as potassium carbonate (K₂CO₃) in solvents like DMF. mdpi.comnih.gov

The general reaction conditions often require elevated temperatures to facilitate the C-H activation and subsequent bond formation. The reaction proceeds via a catalytic cycle that typically involves the oxidative addition of the aryl halide to the Cu(I) species, followed by coordination of the thiazole, C-H activation/deprotonation, and reductive elimination to afford the arylated thiazole and regenerate the active catalyst.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuI/PPh₃ | K₂CO₃ | DMF | 135 | 24 | 95 | mdpi.comnih.gov |

| CuBr/pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 60-80 | 5-12 | Good to Excellent | organic-chemistry.org |

| CuI/Picolinic acid | K₃PO₄ | DMSO | Mild | - | Effective |

This table presents representative conditions for copper-catalyzed arylation of heterocycles, which can be adapted for the synthesis of this compound.

One-Pot Multicomponent Reactions for Thiazole Construction

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple and readily available starting materials in a single synthetic operation. These reactions are highly valued for their ability to rapidly generate molecular diversity.

For the synthesis of 2,4,5-trisubstituted thiazoles, a common MCR strategy involves the condensation of a ketone, a thioamide or its precursor, and an α-haloketone or its equivalent. In a variation of the Hantzsch synthesis, a one-pot reaction of an aromatic methyl ketone with a thiourea in the presence of copper(II) bromide can yield 2-amino-4-arylthiazoles. The copper(II) bromide acts as both a catalyst and a source of bromine for the in situ α-bromination of the ketone. semanticscholar.org

Another versatile one-pot approach involves the reaction of aldehydes, amines, and elemental sulfur. This method allows for the synthesis of various substituted thiazoles under copper catalysis, utilizing molecular oxygen as a green oxidant.

A specific example of a one-pot, three-component synthesis of thiazole derivatives involves the reaction of thiosemicarbazide, an α-haloketone, and a pyrazole (B372694) carbaldehyde, catalyzed by an acid under mild conditions. This highlights the adaptability of MCRs to incorporate diverse functionalities into the final thiazole product. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, showcasing high yields under mild, enzyme-catalyzed conditions. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aromatic Methyl Ketone | Thiourea | - | CuBr₂ | 2-Amino-4-arylthiazole | 78-90 | semanticscholar.org |

| Thiosemicarbazide | α-Haloketone | Pyrazole Carbaldehyde | Orthophosphoric acid | 2,4,5-Trisubstituted thiazole | Good | |

| Secondary Amine | Benzoyl Isothiocyanate | Dimethyl Acetylenedicarboxylate | Trypsin from porcine pancreas (PPT), 45 °C | 2,4,5-Trisubstituted thiazole | up to 94 | nih.govmdpi.com |

This table showcases various one-pot multicomponent strategies for the synthesis of substituted thiazoles.

Green Chemistry Principles in Thiazole Synthesis

The application of green chemistry principles to the synthesis of thiazole derivatives aims to reduce the environmental impact by utilizing safer solvents, reducing energy consumption, and employing catalytic and atom-economical methods.

Microwave and ultrasound irradiation have emerged as powerful tools in green synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.

The Hantzsch thiazole synthesis is particularly amenable to microwave assistance. The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation has been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (up to 95%) in as little as 30 minutes. nih.gov In contrast, the same reactions under conventional heating required 8 hours and resulted in lower yields. nih.gov Similarly, microwave-promoted Hantzsch synthesis of acridinediones under solvent- and catalyst-free conditions has been reported to give products in 81-97% yields within 3-8 minutes. nih.govresearchgate.net

Ultrasound-assisted synthesis also offers significant advantages. The synthesis of novel thiazole derivatives has been achieved with high yields in short reaction times under ultrasonic irradiation using an eco-friendly biocatalyst. nih.gov This method benefits from mild reaction conditions and the reusability of the catalyst. nih.gov For example, the synthesis of 1,5-disubstituted tetrazoles via an Ugi-azide multicomponent reaction was successfully carried out under ultrasound irradiation, demonstrating the broad applicability of this technique. researchgate.netmdpi.comsciforum.net

| Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| Microwave | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol, 90 °C | 30 min | 95 | nih.gov |

| Conventional | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol, reflux | 8 h | Lower | nih.gov |

| Ultrasound | 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide, hydrazonoyl chlorides | TCsSB biocatalyst, EtOH, 35 °C | 20 min | High | nih.gov |

This table compares the efficiency of microwave and ultrasound-assisted synthesis with conventional heating methods for thiazole derivatives.

The use of green solvents, such as water or bio-based solvents, and the development of reusable catalytic systems are central to green thiazole synthesis. One-pot syntheses in water have been reported for various heterocyclic compounds, minimizing the use of volatile organic compounds. growingscience.com

Reusable heterogeneous catalysts, including biopolymer-based catalysts and magnetic nanoparticles, offer advantages in terms of easy separation and recycling, reducing waste and cost. For instance, a sulfonated peanut shell residue-derived carbonaceous catalyst has been used for the microwave-assisted multicomponent synthesis of trisubstituted thiazoles in water. nih.gov Similarly, a piperazine-supported agar-agar gel has been employed as a metal-free, recyclable heterogeneous catalyst for the synthesis of dihydropyridines. nih.gov

Mechanochemical synthesis, typically performed using a ball mill, offers a solvent-free or low-solvent approach to chemical reactions. This high-energy milling technique can promote reactions between solid-state reactants, often with improved yields and reduced reaction times.

The synthesis of various heterocyclic compounds, including benzothiazoles, benzimidazoles, and benzoxazoles, has been successfully achieved using a ball-milling strategy under solvent-free conditions with a recyclable ZnO-nanoparticle catalyst. rsc.org This method is highly efficient, scalable, and allows for easy product isolation. Mechanochemical methods have also been applied to the synthesis of N-aryl amides and organothianthrenium salts, demonstrating the broad potential of this technique in organic synthesis. javeriana.edu.co While specific examples for the synthesis of this compound via mechanochemistry are not extensively detailed, the principles have been successfully applied to the synthesis of related thioamides from ketones and Lawesson's reagent. beilstein-journals.org

Strategies for Structural Functionalization and Derivatization

The this compound scaffold possesses several sites amenable to further structural modification, allowing for the generation of a library of derivatives. The most prominent handle for functionalization is the bromine atom on the phenyl ring, which is well-suited for various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The bromine atom of this compound can be readily coupled with a wide range of aryl or heteroaryl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) species, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃) and a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF). This strategy allows for the introduction of diverse aromatic and heteroaromatic substituents at the 4-position of the phenyl ring.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | - | nih.gov |

| Various aryl/heteroaryl boronic acids | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | Moderate to Good | semanticscholar.org |

This table provides representative conditions for the Suzuki-Miyaura coupling of aryl bromides.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The aryl bromide moiety of this compound can be coupled with a variety of primary and secondary amines, including anilines, alkylamines, and heterocycles containing an N-H bond. This reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos, or t-BuXPhos), and a strong base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃). The choice of ligand is critical and depends on the nature of the amine and the aryl halide. This reaction provides a direct route to a wide array of amino-substituted derivatives.

Electrophilic Substitution: The thiazole ring itself, being an electron-rich heterocycle, can undergo electrophilic substitution reactions, although the regioselectivity is influenced by the existing substituents. The electron-donating nature of the methyl groups at positions 2 and 5 would direct incoming electrophiles. However, the aryl group at position 4 may also influence the reactivity and regioselectivity of such transformations.

Regioselective Modification of the Thiazole Ring (Positions 2, 4, and 5)

The thiazole ring of this compound possesses three potentially reactive sites for substitution: the C2-methyl, C4-aryl, and C5-methyl positions. The inherent electronic properties of the thiazole ring, along with the influence of the existing substituents, dictate the regioselectivity of these modifications.

Direct C-H functionalization and lithiation are common strategies to introduce new substituents onto the thiazole core. The C2 position of thiazoles is known to be the most acidic, making it a prime site for deprotonation followed by reaction with an electrophile. rsc.org While the specific reactivity of the methyl groups at C2 and C5 in this compound is not extensively detailed in the provided literature, general principles of thiazole chemistry suggest that these positions can be functionalized, for instance, through radical halogenation or after conversion to a more reactive intermediate.

One of the foundational methods for constructing the 2,4,5-trisubstituted thiazole scaffold is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. By varying the thioamide and α-haloketone starting materials, a wide array of analogues with different substituents at the 2, 4, and 5 positions can be accessed. For instance, the reaction of an appropriate thioamide with 3-bromo-3-(4-bromophenyl)pentan-2-one would yield the target this compound core, which can then be further modified.

The following table summarizes potential regioselective modifications of the thiazole ring based on established thiazole chemistry:

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C2-Methyl | Deprotonation-Alkylation | 1. n-BuLi, THF, -78 °C2. Electrophile (e.g., R-X) | 2-Alkyl-4-(4-bromophenyl)-5-methylthiazole |

| C5-Methyl | Radical Halogenation | NBS, AIBN, CCl4, reflux | 5-(Bromomethyl)-4-(4-bromophenyl)-2-methylthiazole |

| C5-H (in demethylated analogue) | C-H Arylation | Aryl halide, Pd catalyst, oxidant | 5-Aryl-4-(4-bromophenyl)-2-methylthiazole |

Chemical Transformations Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring at the C4 position of the thiazole serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents. These transformations are pivotal in the synthesis of diverse analogues with modified phenyl moieties.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom of this compound can be readily coupled with various aryl or vinyl boronic acids or their esters to introduce new aromatic or olefinic groups. mdpi.com This reaction generally proceeds with high yields and tolerates a wide range of functional groups. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The aryl bromide can be coupled with a variety of primary or secondary amines to introduce amino substituents. rug.nl This methodology is crucial for synthesizing analogues containing arylamine functionalities.

Heck-Mizoroki Cross-Coupling: This reaction allows for the formation of carbon-carbon bonds between the aryl bromide and an alkene. This is a valuable method for introducing vinyl groups onto the phenyl ring.

Sonogashira Cross-Coupling: This palladium- and copper-cocatalyzed reaction is used to form carbon-carbon bonds between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkyne derivatives.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides unless activated by strong electron-withdrawing groups, under certain conditions, the bromine atom can be displaced by strong nucleophiles. nih.gov

The following table outlines key chemical transformations involving the bromophenyl moiety:

| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, Base (e.g., Na2CO3, K3PO4) | Arylboronic acid (Ar-B(OH)2) | 4-(Biphenyl-4-yl)-2,5-dimethylthiazole derivatives |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Amine (R1R2NH) | 4-(4-(Dialkyl/diaryl)aminophenyl)-2,5-dimethylthiazole derivatives |

| Heck-Mizoroki Coupling | Pd(OAc)2, Ligand (e.g., PPh3), Base (e.g., Et3N) | Alkene (R-CH=CH2) | 4-(4-Vinylphenyl)-2,5-dimethylthiazole derivatives |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | Terminal Alkyne (R-C≡CH) | 4-(4-(Alkynyl)phenyl)-2,5-dimethylthiazole derivatives |

These synthetic strategies provide a robust platform for the extensive derivatization of this compound, enabling the systematic exploration of its chemical space for various applications.

Future Research Directions and Theoretical Applications in Chemical Science

Design Principles for Novel Thiazole-Based Scaffolds

The design of novel chemical entities with desired properties is a fundamental goal in chemical science. The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The design of new thiazole-based scaffolds, including derivatives of 4-(4-Bromophenyl)-2,5-dimethylthiazole, is guided by several key principles aimed at optimizing their biological activity, selectivity, and pharmacokinetic profiles.

A crucial aspect of designing novel thiazole-based scaffolds is the strategic modification of substituents at the 2, 4, and 5-positions of the thiazole ring. The existing 4-(4-Bromophenyl) group, 2-methyl group, and 5-methyl group on the subject compound offer multiple points for chemical modification. For instance, the bromine atom on the phenyl ring can be readily replaced with various functional groups through cross-coupling reactions, allowing for the exploration of a wide chemical space. The methyl groups at the 2 and 5-positions can also be functionalized to introduce different substituents.

Structure-activity relationship (SAR) studies are instrumental in guiding the design of more potent and selective compounds. By systematically altering the substituents on the thiazole and phenyl rings and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired therapeutic effects. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the electronic properties of the molecule and its interaction with biological targets.

Exploration in the Design of Advanced Organic Materials

The unique electronic and photophysical properties of thiazole derivatives make them attractive candidates for the development of advanced organic materials. Future research can focus on harnessing the potential of this compound as a building block for novel materials with applications in organic electronics and photonics.

Thiazole-containing compounds, particularly those with extended π-conjugated systems, have shown promise as organic semiconductors. The thiazole ring is an electron-accepting heterocycle, and its incorporation into organic molecules and polymers can lead to materials with high charge carrier mobilities. researchgate.net Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, are particularly noteworthy for their rigid, planar structure and high oxidative stability, which are desirable characteristics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net Research in this area could involve the synthesis of polymers incorporating the this compound moiety to explore their semiconducting properties.

Thiazole derivatives are also utilized as functional dyes in various applications, including as sensitizers in dye-sensitized solar cells (DSSCs) and as fluorescent probes in bioimaging. nih.govdigitellinc.com The inherent fluorescence of many thiazole compounds can be tuned by modifying their chemical structure. mdpi.com The this compound core could be functionalized with donor and acceptor groups to create novel dyes with tailored absorption and emission properties for specific applications.

| Material Class | Potential Application | Key Structural Features |

| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Extended π-conjugation, planarity, electron-accepting thiazole ring |

| Functional Dyes | Dye-Sensitized Solar Cells (DSSCs), Fluorescent Probes | Tunable absorption and emission, donor-acceptor structures |

| Thiazole-based Polymers | Organic Electronics, Thermoelectric Materials | High charge carrier mobility, ordered molecular packing |

Theoretical Studies in Chemical Biology and Mechanistic Insights

Theoretical and computational methods play an increasingly vital role in understanding complex chemical and biological systems at the molecular level. For this compound and its derivatives, these approaches can provide valuable insights into their mechanism of action and guide the design of new and improved compounds.

Computational Investigations of Molecular Recognition

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. By simulating the interaction between a thiazole derivative and a specific receptor, researchers can gain a deeper understanding of the molecular recognition process. These studies can help identify key amino acid residues involved in binding and provide a rational basis for designing molecules with enhanced potency and selectivity.

Computational methods can also be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. These in silico predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.

Structure-Mechanism Relationship Studies

Understanding the relationship between the chemical structure of a molecule and its biological mechanism of action is fundamental to medicinal chemistry. For thiazole derivatives, this involves elucidating how specific structural features, such as the nature and position of substituents, influence their interaction with biological targets and subsequent cellular responses.

By combining experimental data with computational modeling, researchers can develop detailed models of how these compounds exert their effects. For example, quantum mechanical calculations can be used to study the electronic structure of thiazole derivatives and how this influences their reactivity and binding to target molecules. Such studies can provide a deeper understanding of the underlying chemical principles governing their biological activity and pave the way for the rational design of next-generation therapeutic agents.

Q & A

Q. What hybrid experimental-theoretical frameworks enhance SAR studies for thiazole derivatives?

- Methodological Answer : Combine:

- Synthetic Libraries : Parallel synthesis of 20–50 analogs with varying substituents.

- QSAR Modeling : PLS regression correlates descriptors (logP, polar surface area) with bioactivity.

- Free Energy Perturbation (FEP) : Alchemical simulations quantify ΔΔG for binding affinity changes. Cross-validation (leave-one-out) ensures model robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。